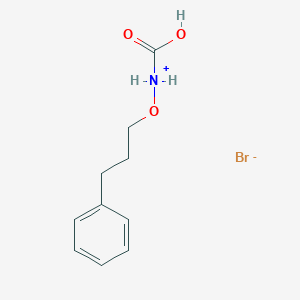

(S)-1-Carboxy-3-phenylpropoxyammonium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-Carboxy-3-phenylpropoxyammonium bromide, commonly known as S-1-CPPA-Br, is an organobromide compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of different fields, including chemistry, biochemistry, and pharmacology. This compound is used as a reagent in many different types of experiments and is known for its stability and ease of use. It is also a relatively inexpensive compound that can be easily obtained from chemical suppliers.

Wissenschaftliche Forschungsanwendungen

Anti-GABA Activity

The compound has been used in the structural and electronic comparative analysis of aminopyridazines showing anti-GABA activity . The study involved the determination of the crystal structure of 2-(carboxy-3’-propyl)-3-amino-6-cyclohexylpyridazinium bromide, a compound similar to carboxy(3-phenylpropoxy)azanium bromide .

Preparation of Reduction-Resistant Spin Labels

The compound has been used in the preparation of reduction-resistant spin labels and probes of the pyrrolidine series . This is particularly useful in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .

Inhibition of Lignin Formation

L-alpha-aminooxy-beta-phenylpropionic acid, a potent inhibitor of L-phenylalanine ammonia-lyase, has been used to inhibit lignin formation . This has implications in the study of plant physiology and biochemistry .

Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl

The compound has been used in the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl . This is a reduction-resistant analog of widely used carboxy-Proxyl, prepared from cheap commercially available reagents .

Antioxidant Activity Evaluation

Derivatives of the compound have been used in the evaluation of in vitro antioxidant activities . This is particularly relevant in the study of free radicals and their impact on health and aging .

Research and Development in Pharmaceutical Industry

The compound is available for scientific research at various chemical supply companies . This indicates its potential use in the research and development of new pharmaceuticals and therapeutic agents .

Eigenschaften

IUPAC Name |

carboxy(3-phenylpropoxy)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.BrH/c12-10(13)11-14-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVKRAFIUKSLFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCO[NH2+]C(=O)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Carboxy-3-phenylpropoxyammonium bromide | |

CAS RN |

73086-97-2 |

Source

|

| Record name | (S)-1-Carboxy-3-phenylpropoxyammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073086972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)